molecular formula C24H20N2O4S2 B11258202 [3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-yl](4-methoxyphenyl)methanone

[3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-yl](4-methoxyphenyl)methanone

Katalognummer: B11258202
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: LWILWPWSVRBZEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenylamino group, a phenylsulfonyl group, and a methoxyphenyl group attached to a thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Amino and Phenylamino Groups: Amination reactions are used to introduce the amino and phenylamino groups onto the thiophene ring. This can be achieved using reagents such as ammonia or aniline under appropriate conditions.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.

    Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through a Friedel-Crafts acylation reaction using a methoxybenzoyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Derivatives with different substituents on the amino or phenylamino groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it valuable for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets. The amino and phenylamino groups can form hydrogen bonds with target molecules, while the phenylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone: Similar structure but with a hydroxy group instead of a methoxy group.

    3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-Amino-5-(phenylamino)-4-(phenylsulfonyl)thiophen-2-ylmethanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and valuable for specific applications.

Eigenschaften

Molekularformel

C24H20N2O4S2

Molekulargewicht

464.6 g/mol

IUPAC-Name

[3-amino-5-anilino-4-(benzenesulfonyl)thiophen-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C24H20N2O4S2/c1-30-18-14-12-16(13-15-18)21(27)22-20(25)23(32(28,29)19-10-6-3-7-11-19)24(31-22)26-17-8-4-2-5-9-17/h2-15,26H,25H2,1H3

InChI-Schlüssel

LWILWPWSVRBZEP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.